Remerine hydrochloride
Description
Positioning of Aporeine (B129748) Hydrochloride within the Aporphine (B1220529) Alkaloid Class
Aporphine alkaloids are a diverse group of natural and synthetic compounds, with over 650 identified members. They are classified into several subtypes based on their structural features, including simple aporphines, oxoaporphines, and dehydroaporphines. nih.gov Aporeine hydrochloride falls under the category of simple aporphines, which are characterized by a 5,6,6a,7-tetrahydro‐4H‐dibenzo[de,g]quinoline core. nih.gov
The structural similarity of aporphine alkaloids to the neurotransmitter dopamine (B1211576) has spurred research into their potential effects on the central nervous system. ontosight.ai Specifically, their interaction with dopamine receptors is a key area of investigation. ontosight.ai
Historical Trajectory of Scientific Inquiry into Aporeine Hydrochloride and Related Alkaloids
The scientific journey into alkaloids began in the 19th century. wikipedia.org A pivotal moment was the isolation of morphine from opium in 1804 by the German chemist Friedrich Sertürner. wikipedia.orgmdpi.com This discovery paved the way for the identification and study of numerous other alkaloids. French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou made significant contributions, discovering quinine (B1679958) and strychnine. wikipedia.org
The study of aporphine alkaloids has a rich history, with early research focusing on their isolation from various plant species. Aporeine, the free base of Aporeine hydrochloride, was first isolated from Papaver dubium L. drugfuture.com The structural elucidation and synthesis of related aporphine alkaloids have been a continuous area of research throughout the 20th century. drugfuture.com For instance, the synthesis of dl-roemerine, a related compound, was achieved in 1944. drugfuture.com Over the years, research has expanded to investigate the pharmacological properties of these compounds, driven by their potential therapeutic applications. ontosight.ainih.gov
Contemporary Research Paradigms and Identified Knowledge Gaps for Aporeine Hydrochloride
Current research on Aporeine hydrochloride and other aporphine alkaloids is largely focused on their pharmacological activities. ontosight.ai Studies have explored their potential as dopamine agonists or antagonists, which could have implications for treating neurological disorders such as Parkinson's disease and schizophrenia. ontosight.ai Research has also delved into the antibacterial and antifungal properties of aporeine. ncats.io
Despite the progress made, there remain significant knowledge gaps in the understanding of Aporeine hydrochloride. While its potential to interact with dopamine receptors is recognized, the precise mechanisms of action and the full spectrum of its pharmacological effects are not yet fully understood. ontosight.ai Further research is needed to elucidate its pharmacokinetics and pharmacodynamics to determine its potential therapeutic benefits. ontosight.ai A comprehensive review of natural aporphine alkaloids published in 2023 highlighted the need for more in-depth studies on the pharmacokinetics and safety of these compounds in both animal models and clinical trials. nih.govresearchgate.net
Key Properties of Aporeine and its Hydrochloride Salt
| Property | Aporeine | Aporeine Hydrochloride |
| CAS Registry Number | 2030-53-7 | Not specified |
| Molecular Formula | C18H17NO2 | C18H17NO2.HCl |
| Molecular Weight | 279.33 | 315.79 |
| Melting Point | 102°C | 266-267°C |
| Solubility | Soluble in ether, methanol, ethanol (B145695), chloroform; slightly soluble in petroleum ether; practically insoluble in water and alkali. | Slightly soluble in ethanol and water. |
This table is based on data from a publicly available chemical database. drugfuture.com
Structure
2D Structure
Properties
CAS No. |
7633-71-8 |
|---|---|
Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H |
InChI Key |
SFAVZRNMTSBKPO-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl |
Origin of Product |
United States |
Synthetic and Isolation Methodologies for Aporeine Hydrochloride and Its Analogs
Advanced Isolation and Purification Techniques from Natural Sources
Aporeine (B129748) is an aporphine (B1220529) alkaloid found in certain plant species. opioids.wikiiflora.cn The isolation and purification of aporeine hydrochloride from these natural sources are critical steps for its characterization and further investigation. These processes rely on a combination of extraction and chromatographic techniques tailored to the specific physicochemical properties of the alkaloid.
Chromatography is a cornerstone for the separation of alkaloids from complex plant extracts. scirp.org Given the structural diversity and basic nature of alkaloids, chromatographic methods often face challenges such as peak tailing and poor resolution. nih.gov To overcome these issues, various chromatographic strategies are employed.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of alkaloids. thermofisher.com For polar compounds like alkaloids, polar-endcapped columns can provide controlled retention and reproducible separation. thermofisher.com The choice of the stationary phase is crucial; options range from traditional reversed-phase columns (like C18) to more specialized phases designed for polar compounds. nih.govresearchgate.net The mobile phase composition, including the use of organic modifiers and buffers to control pH, is optimized to achieve the desired separation. nih.govthermofisher.com
Column chromatography is another fundamental technique for the preparative separation of alkaloids. scirp.org Commonly used adsorbents include silica (B1680970) gel, alumina (B75360), and macroporous resins. scirp.org While macroporous and ion-exchange resins are often used for initial, large-scale separation, silica gel chromatography typically yields compounds with higher purity. scirp.org
Table 1: Chromatographic Methods for Alkaloid Separation
| Chromatographic Technique | Stationary Phase Examples | Mobile Phase Considerations | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | C18, Polar-endcapped (e.g., Syncronis aQ) thermofisher.com, Polar-embedded phases researchgate.net | Acetonitrile/water or Methanol/water gradients, pH modifiers (e.g., ammonium (B1175870) acetate) thermofisher.com | High resolution, speed, and sensitivity |
| Column Chromatography | Silica gel, Alumina, Macroporous adsorption resins, Ion-exchange resins scirp.org | Gradients of organic solvents (e.g., hexane, ethyl acetate (B1210297), methanol) | High loading capacity, suitable for preparative scale |
| Thin-Layer Chromatography (TLC) | Silica gel, Alumina | Various solvent systems tailored to compound polarity | Rapid analysis, method development for column chromatography |
This table provides an overview of common chromatographic techniques applicable to the separation of alkaloids like aporeine.
The efficient extraction of aporeine from plant material is a prerequisite for its isolation. The optimization of extraction parameters is crucial to maximize the yield of the target compound while minimizing the co-extraction of impurities. mdpi.com
Several factors influence the extraction efficiency, including the choice of solvent, temperature, and extraction time. mdpi.commdpi.com For alkaloids, which are typically basic, the pH of the extraction medium can be adjusted to enhance their solubility and extraction. Acidified water or alcohol is often used to convert the alkaloids into their more soluble salt forms.
Enrichment protocols are designed to increase the concentration of the target alkaloids in the extract before final purification. nih.govnih.gov These methods can include liquid-liquid extraction, where the pH of the aqueous extract is adjusted to render the alkaloids basic and thus extractable into an immiscible organic solvent. Another approach is solid-phase extraction (SPE), which uses a solid adsorbent to selectively retain the alkaloids, which are then eluted with a small volume of a strong solvent. Targeted enrichment strategies, including those based on the specific chemical properties of the target molecules, are continually being developed to improve the efficiency of isolating compounds from complex mixtures. nih.gov
Table 2: Key Parameters for Extraction and Enrichment Optimization
| Parameter | Considerations | Example |
|---|---|---|
| Extraction Solvent | Polarity should match the target compound. Mixtures of solvents are often used. mdpi.com | Ethanol (B145695)/water mixtures mdpi.com |
| Temperature | Higher temperatures can increase extraction efficiency but may degrade thermolabile compounds. | 20–80 °C mdpi.com |
| Time | Longer extraction times can increase yield but also co-extraction of impurities. | 15–150 min mdpi.com |
| pH | Acidic conditions can enhance the solubility of basic alkaloids. | Use of acidified solvents |
| Enrichment Technique | Liquid-liquid extraction, Solid-phase extraction (SPE) | pH-driven partitioning between aqueous and organic phases |
This table summarizes the critical parameters that are optimized to enhance the recovery of bioactive compounds like aporeine hydrochloride from natural sources.
Strategies for the Total Synthesis and Semisynthesis of Aporeine Hydrochloride Derivatives
The synthesis of aporeine and its derivatives is essential for confirming its structure, providing a reliable source of the compound, and enabling the creation of novel analogs for further research.
The aporphine skeleton is a four-ring system that presents significant synthetic challenges, particularly in controlling stereochemistry and regiochemistry. researchgate.net The development of stereoselective methods is crucial for obtaining enantiomerically pure aporphine alkaloids. researchgate.netbeilstein-journals.org
One common strategy involves the construction of a benzylisoquinoline precursor, which can then be cyclized to form the aporphine core. researchgate.net The key step in many total syntheses of aporphine alkaloids is the intramolecular biaryl coupling reaction. researchgate.net Modern synthetic methods often employ transition-metal catalysis or hypervalent iodine reagents to promote this key transformation in a stereoselective manner. researchgate.net
Regioselective synthesis aims to control the position of substituents on the aromatic rings of the aporphine core. nih.govrsc.orgnih.govbohrium.commdpi.com This can be achieved by carefully choosing the starting materials with the desired substitution pattern or by employing regioselective reactions, such as directed ortho-metalation or specific cross-coupling reactions, during the synthesis. nih.gov
The development of novel synthetic routes allows for the efficient and versatile modification of the aporeine structure. uochb.czrsc.orglsu.edumdpi.com These routes may involve the late-stage functionalization of the aporphine core or the synthesis of advanced intermediates that can be readily diversified.
For instance, new methods for the introduction of functional groups onto heterocyclic scaffolds can be applied to the aporphine ring system. rsc.org This could include direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at positions that are difficult to access through classical methods. The development of robust and operationally simple methods is a key focus in this area. lsu.edu
Chemical Derivatization for Structure-Activity Relationship (SAR) Probing
Chemical derivatization is a powerful tool for exploring the structure-activity relationships (SAR) of bioactive compounds like aporeine. derpharmachemica.comnih.govchemrxiv.orgkcl.ac.uk By systematically modifying the structure of aporeine and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects.
This process involves the synthesis of a series of derivatives where specific parts of the molecule, such as substituents on the aromatic rings or the N-methyl group, are altered. mdpi.com For example, the N-substituent in aporphine alkaloids has been shown to be important for their biological activities. mdpi.com The synthesis of a series of N-substituted analogs allows for the investigation of how the size, lipophilicity, and electronic properties of this group influence activity.
The insights gained from SAR studies are crucial for the design of new compounds with improved potency, selectivity, or other desirable properties.
Table 3: Common Chemical Derivatizations for SAR Studies of Aporphine Alkaloids
| Position of Modification | Type of Modification | Rationale for Modification |
|---|---|---|
| Nitrogen atom (Ring B) | N-dealkylation followed by N-alkylation with various groups | To investigate the role of the N-substituent on activity and receptor binding. mdpi.com |
| Aromatic Rings (A and D) | Introduction or modification of substituents (e.g., methoxy (B1213986), hydroxy) | To probe the influence of electronic and steric effects on activity. mdpi.com |
| C6a position | Dehydrogenation to form a double bond | To explore the impact of conformational rigidity on biological activity. mdpi.com |
This table outlines common strategies for the chemical modification of aporphine alkaloids to probe structure-activity relationships.
Mechanistic Elucidation of Aporeine Hydrochloride S Biological Activities in Pre Clinical Settings
Molecular Target Identification and Interaction Profiling
Aporeine (B129748), the active component of aporeine hydrochloride, demonstrates a range of interactions with key biological molecules, which underpins its observed pharmacological activities. These interactions have been characterized through various in vitro studies.
Aporeine has been shown to selectively inhibit key enzymes involved in inflammation and DNA replication.
Cyclooxygenase-2 (COX-2): Aporeine exhibits a selective inhibitory effect on Cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. ncats.iowikipedia.org In one study, aporeine demonstrated an inhibitory rate of 94% against COX-2 at a concentration of 100 µM. ncats.io The development of selective COX-2 inhibitors is a significant area of research aimed at creating anti-inflammatory agents with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Other research has also screened for the inhibitory effects of compounds, including the class that roemerine (B1679503) (aporeine) belongs to, against COX-2. dovepress.com
DNA Topoisomerase: Aporeine belongs to the aporphine (B1220529) alkaloid class of compounds, several of which are known to be inhibitors of DNA topoisomerases. nih.govnih.govasianpubs.org These enzymes are crucial for managing the topological states of DNA during processes like replication and transcription. tandfonline.comtandfonline.com Specifically, some aporphine alkaloids, such as dicentrine, have been identified as significant inhibitors of topoisomerase II. nih.gov The mechanism of inhibition is often linked to the ability of these planar molecules to intercalate into the DNA double helix, thereby disrupting the enzyme's function. nih.govtandfonline.comtandfonline.com While direct studies on aporeine are limited, its structural similarity to other aporphine alkaloids suggests a potential for similar activity. nih.govnih.gov In silico predictions have indicated a high probability of roemerine interacting with DNA topoisomerase II alpha. plantaedb.com
Table 1: Enzyme Inhibition by Aporeine
| Enzyme | Activity | Concentration | Source |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 94% inhibition | 100 µM | ncats.io |
| DNA Topoisomerase IIα | Predicted high interaction probability | Not applicable | plantaedb.com |
Aporeine's effects are also mediated through its binding to specific cell surface receptors and subsequent modulation of intracellular signaling cascades.
Receptor Binding: (R)-roemerine, the active enantiomer of aporeine, has been identified as a potent and selective antagonist of serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govnih.gov Radioligand binding assays have determined its high affinity for the 5-HT2A receptor, with a reported inhibitory constant (Ki) of approximately 62 nM. nih.govcaymanchem.com This selectivity is attributed to stronger hydrogen bonding and dipole-dipole interactions with key residues in the 5-HT2A receptor's binding site. nih.gov Additionally, roemerine acts as an antagonist at α1 adrenergic receptors. nih.gov
Signal Transduction Pathway Modulation: The interaction of aporeine with its target receptors initiates changes in downstream signaling pathways. For instance, its antifungal activity against Candida albicans has been linked to the regulation of the cyclic AMP (cAMP) signaling pathway. medchemexpress.commdpi.com In neuronal cell lines, roemerine has been observed to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and modulate both the serotonergic and glutamatergic systems. medchemexpress.comresearchgate.net Furthermore, a network pharmacology study predicted that roemerine's activity in cancer models could be mediated through the modulation of key signaling pathways involving EGFR, MAPK8, and JAK2. innovareacademics.in
Table 2: Receptor Binding Affinity of (R)-Roemerine (Aporeine)
| Receptor | Binding Affinity (Ki) | Activity | Source |
|---|---|---|---|
| Serotonin 5-HT2A | 62 nM | Antagonist | nih.govcaymanchem.com |
| Serotonin 5-HT2C | Potent antagonist (pKb = 7.8-7.9) | Antagonist | nih.gov |
| Serotonin 5-HT1A | 1.17 µM | Low affinity | caymanchem.com |
| Dopamine (B1211576) D1 | 1.4 µM | Low affinity | caymanchem.com |
| Dopamine D2 | 22.6 µM | Low affinity | caymanchem.com |
| α1 Adrenergic Receptors | Moderate to good antagonist activity | Antagonist | nih.gov |
The biological activity of many aporphine alkaloids is connected to their ability to interact directly with nucleic acids. nih.govtandfonline.com The planar structure characteristic of this class of compounds allows them to intercalate between the base pairs of the DNA double helix. nih.govtandfonline.comtandfonline.com This physical insertion into the DNA can lead to significant changes in the DNA's conformation, which in turn can inhibit critical cellular processes such as DNA replication and transcription. tandfonline.comtandfonline.com This mechanism of DNA intercalation is considered the basis for the topoisomerase inhibition observed with related aporphine alkaloids like liriodenine (B31502) and dicentrine. nih.govtandfonline.com The interference with DNA topology and the function of enzymes that act upon it is a key biological consequence of this interaction. asianpubs.org
Recent in silico studies have highlighted the potential for aporeine to interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer progression. innovareacademics.inscispace.comresearchgate.net A molecular docking study predicted that roemerine can bind to the EGFR. innovareacademics.inscispace.com The same study suggested that roemerine exhibits a lower binding energy compared to other related aporphine alkaloids, implying a potentially stronger interaction. innovareacademics.in The modulation of EGFR and its associated tyrosine kinase activity is a major target for anticancer therapies, and these computational findings suggest a possible mechanism for aporeine's observed anticancer effects. innovareacademics.inscispace.com
Telomerase is an enzyme crucial for maintaining telomere length and is often reactivated in cancer cells, contributing to their immortality. researchgate.netbiorxiv.org While there is no direct evidence from the reviewed studies specifically implicating aporeine in the modulation of telomerase activity, research on related aporphine alkaloids provides some context. For example, the aporphine alkaloid boldine (B1667363) and its derivatives have been shown to inhibit telomerase activity. nih.govsemanticscholar.org The mechanism for this inhibition involves the regulation of the transcription of the enzyme's catalytic subunit, human telomerase reverse transcriptase (hTERT). nih.govsemanticscholar.org Another study noted that a synthetic platinum complex of an oxoaporphine also targets hTERT. nih.gov These findings suggest that telomerase inhibition is a plausible mechanism for some members of the aporphine alkaloid class, though specific studies on aporeine are needed for confirmation.
Cellular and Subcellular Pharmacodynamics in In Vitro Models
The molecular interactions of aporeine translate into a variety of effects on cellular behavior and function as observed in laboratory cell culture models.
In vitro studies have demonstrated that roemerine can reduce the viability of RM-1 prostate cancer cells. medchemexpress.com It also exhibits antifungal properties by inhibiting the formation of biofilms by the fungus Candida albicans. mdpi.com In the context of neuroscience research, roemerine has been shown to affect neuronal cells; in the SH-SY5Y human neuroblastoma cell line, it increases the expression of BDNF and influences the serotonergic and glutamatergic systems. medchemexpress.comresearchgate.net
A significant finding from in vitro studies is the ability of roemerine to reverse the multidrug-resistance (MDR) phenotype in cultured cancer cells. caymanchem.comglpbio.comnewswise.com This effect was observed in KB-V1 oral epidermoid carcinoma cells, where roemerine was found to interact with P-glycoprotein, a cell membrane pump that actively expels chemotherapeutic drugs from cancer cells. glpbio.comnewswise.com By inhibiting this pump, aporeine can enhance the efficacy of other cytotoxic agents. asianpubs.org Cytotoxicity assays have shown that roemerine is effective against several cancer cell lines, while exhibiting lower toxicity towards non-cancerous cells. mdpi.com
Analysis of Cellular Proliferation and Viability in Diverse Cell Lines
Cellular proliferation is the process by which cells grow and divide, leading to an increase in the total number of cells. bio-rad-antibodies.com Assays that measure cell proliferation and viability are fundamental in drug discovery to determine a compound's potential as a therapeutic agent, particularly in oncology. sigmaaldrich.com These assays can quantify cell numbers, metabolic activity, or DNA synthesis to assess the impact of a compound. bio-rad-antibodies.comsigmaaldrich.com
While specific data on Aporeine hydrochloride's effect on a wide array of cell lines is limited in the provided context, the broader class of aporphine alkaloids, to which aporeine belongs, has been studied for its antiproliferative effects. For instance, the related compound berberine (B55584) hydrochloride has been shown to suppress the growth of non-small cell lung cancer cells (A549) in a time- and dose-dependent manner. nih.gov This suggests that compounds with a similar backbone to aporeine can exhibit significant cytotoxicity against tumor cells. The evaluation of a compound's half-maximal inhibitory concentration (IC50) across various cell lines is a standard method to quantify and compare cytotoxic potency. nih.gov
Exploration of Programmed Cell Death Pathways (e.g., Apoptosis)
Apoptosis is a form of programmed cell death, a highly regulated process crucial for eliminating damaged or unwanted cells. nih.govwikipedia.org This process is characterized by distinct morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. wikipedia.orgyoutube.com Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where an insufficient amount of apoptosis leads to uncontrolled cell proliferation. nih.govnih.gov
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govnih.gov Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of cell death. nih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). nih.gov A shift in the balance towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.govscielo.org
Studies on related alkaloids indicate that they can induce apoptosis. Berberine hydrochloride, for example, promotes apoptosis in A549 lung cancer cells by modulating the Bcl-2/Bax signaling pathway. nih.gov It is plausible that Aporeine hydrochloride may exert its cytotoxic effects through similar mechanisms, such as by inducing caspase activation or altering the expression of key apoptotic regulatory proteins, though specific studies are needed for confirmation.
Characterization of Effects on Cell Cycle Progression
The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. bio-rad-antibodies.com This process is divided into four main phases: G1, S, G2, and M. bio-rad-antibodies.com Progression through the cell cycle is tightly controlled by a series of checkpoints and regulatory proteins, including cyclin-dependent kinases (CDKs) and their cyclin partners. khanacademy.orgplos.org The inhibition of these regulatory proteins can lead to cell cycle arrest, preventing cell proliferation. mdpi.com
Chemical agents can interfere with this process, causing cells to arrest at specific phases. For example, some compounds can block the G1/S, S/G2, or G2/M phase transitions by suppressing the expression of key regulators like CDK1, CDK4, and various cyclins. mdpi.com The protein kinase inhibitor 2-aminopurine (B61359) has been shown to override checkpoints in every phase of the cell cycle in BHK cells. nih.gov Research on the indole (B1671886) phytoalexin MB-591 demonstrated that it could induce cell cycle arrest in the S phase and later in the G2/M phase in ovarian cancer cells. mdpi.com While direct evidence for Aporeine hydrochloride is not available from the provided search results, its antiproliferative activity may be linked to its ability to induce cell cycle arrest, a common mechanism for anticancer compounds. nih.gov
Investigation of Drug Resistance Reversal Mechanisms
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is responsible for a high percentage of deaths in cancer patients. nih.gov Resistance can be intrinsic or acquired and involves various mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in apoptotic pathways. nih.govnih.gov One key mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell. nih.gov
Strategies to overcome MDR include the development of compounds that can inhibit these resistance mechanisms. nih.gov This can involve inhibiting drug efflux pumps or modulating signaling pathways that contribute to resistance. nih.gov For instance, some compounds can reverse resistance by downregulating pro-apoptotic regulators like caspase-3 and caspase-9, thereby re-sensitizing cancer cells to chemotherapy. nih.gov While there is no specific information detailing Aporeine hydrochloride's role in reversing drug resistance, this is an important area for future investigation for aporphine alkaloids, given their cytotoxic potential.
Structure-Activity Relationship (SAR) of Aporeine Hydrochloride and its Analogs
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. chemrxiv.orgrsc.org By systematically modifying functional groups on a parent molecule, researchers can identify key structural features required for potency and selectivity. rsc.orgnih.gov
Influence of Specific Substituent Groups on Biological Potency (e.g., 1,2-methylenedioxy, N-methylation, C-2 methoxyl, C7 oxidation/dehydrogenation)
The biological activity of aporphine alkaloids is significantly affected by the type and position of substituents on their core structure. nih.govmdpi.com
1,2-methylenedioxy vs. 1,2-dimethoxy: The presence of two methoxy (B1213986) groups at the C-1 and C-2 positions appears to be important for the antiarrhythmic activity of aporphine alkaloids like crebanine (B1669604) and stephanine. mdpi.com This configuration may contribute to a wider planar structure of the molecule, potentially enhancing its interaction with biological targets. mdpi.com In other molecular scaffolds, the 1,2-methylenedioxy group has been identified as a key feature for interacting with enzymes like DNA topoisomerase IB. nih.gov
N-methylation: N-methylation, the addition of a methyl group to a nitrogen atom, can profoundly impact a molecule's biological activity, conformation, and pharmacokinetic properties. nih.govnih.gov In some contexts, N-methylation can increase solubility and alter lipophilicity, which affects how a drug is absorbed and distributed. wordpress.com However, in a study of aporphine analogs for antiarrhythmic activity, the N-demethylation of crebanine to produce secocrebanine resulted in a loss of activity, highlighting the importance of the N-methyl group for this specific biological effect. mdpi.com
C-2 methoxyl: The position of methoxy groups is a critical determinant of biological potency. nih.govnih.govmdpi.com In a series of aporphine derivatives, the presence of a methoxy group at C-2, as part of the 1,2-dimethoxy system, was associated with higher antiarrhythmic activity compared to isocorydine, which lacks this feature. mdpi.com
C7 oxidation/dehydrogenation: Structural modifications to the C-ring of the aporphine nucleus can have dramatic effects. The dehydrogenation at the 6a-H position of crebanine to form dehydrocrebanine, which creates a double bond in the C-ring, led to a compound with very high toxicity and no observable antiarrhythmic activity at the tested dose. mdpi.com This indicates that the stereochemistry and saturation at this position are critical for maintaining a favorable biological profile.
The following table summarizes the structure-activity relationships for a series of aporphine derivatives based on their antiarrhythmic activity.
| Compound | Key Structural Features | Relative Antiarrhythmic Activity |
| Crebanine | 1,2-dimethoxy; N-methyl | Active |
| Stephanine | 1,2-dimethoxy; N-methyl | Active |
| Isocorydine | Lacks 1,2-dimethoxy pattern | Lower activity than crebanine |
| Secocrebanine | N-demethylated crebanine | Inactive |
| Dehydrocrebanine | 6a-H dehydrogenated crebanine | Inactive and highly toxic |
This table is based on comparative findings for antiarrhythmic activity as described in the literature. mdpi.com
Conformational Analysis and Stereochemical Contributions to Activity
The three-dimensional arrangement of atoms in a molecule, its conformation, and the specific spatial arrangement of its stereocenters are pivotal in determining its interaction with biological targets. For aporphine alkaloids, including aporeine, the rigidity of the tetracyclic core and the orientation of its substituents significantly influence its pharmacological profile.
A study on the aporphine alkaloid purpureine highlights the interplay between atropisomerism, the local chirality of the stereogenic center, and the geometry of the nitrogen atom. researchgate.net Conformational searches and DFT (Density Functional Theory) calculations were employed to determine the most stable conformers. The study revealed nine significant conformers contributing to 94.6% of the conformational population within a narrow energy gap of 2.18 kcal/mol. researchgate.net The thermochemical parameters for the most stable conformers of purpureine were calculated, providing insight into their relative stability. researchgate.net Such analyses are crucial for understanding which conformations are most likely to be biologically active.
The following table details the thermochemical parameters for the most stable conformers of purpureine, a related aporphine alkaloid. researchgate.net This data illustrates the subtle energy differences that can dictate the predominant conformation in a biological system.
Table 1: Thermochemical Parameters for Purpureine Conformers
| Conformer | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | 0.00 | 0.00 | 0.00 | 33.9 |
| 2 | 0.15 | 0.15 | 0.12 | 27.5 |
| 3 | 1.13 | 1.11 | 1.13 | 6.8 |
| 4 | 1.25 | 1.23 | 1.22 | 5.9 |
| 5 | 1.35 | 1.34 | 1.33 | 5.2 |
| 6 | 1.57 | 1.55 | 1.57 | 3.9 |
| 7 | 1.62 | 1.61 | 1.61 | 3.7 |
| 8 | 1.88 | 1.86 | 1.88 | 2.5 |
Data from a study on purpureine, a related aporphine alkaloid. researchgate.net
Computational Chemistry and Molecular Modeling for SAR Prediction
Computational chemistry and molecular modeling are indispensable tools for elucidating structure-activity relationships (SAR) and predicting the biological activity of compounds like aporeine hydrochloride. innovareacademics.inscispace.com These methods allow for the visualization of how a molecule interacts with its biological target at an atomic level, providing insights that can guide the design of more potent and selective analogs.
Molecular docking is a prominent computational technique used to predict the binding mode and affinity of a ligand to a macromolecular target. innovareacademics.inscispace.com In the context of aporphine alkaloids, docking studies have been employed to understand their interactions with various receptors and enzymes. For instance, molecular docking studies of the aporphine alkaloids nuciferine, nornuciferine, and roemerine against several breast cancer targets, including EGFR, MAPK8, JAK2, and IKBKB, have revealed key binding interactions. innovareacademics.inscispace.com These studies demonstrate that aporphine alkaloids can bind spontaneously to these protein targets, with roemerine showing the lowest binding energy, suggesting a high affinity. innovareacademics.in The primary interactions observed were hydrogen bonds and van der Waals forces. innovareacademics.in
The binding affinities of these aporphine alkaloids to their targets can be quantified, providing a predictive measure of their inhibitory potential. The following table summarizes the binding affinities of nuciferine, nornuciferine, and roemerine with their respective protein targets.
Table 2: Molecular Docking Results of Aporphine Alkaloids Against Breast Cancer Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Nuciferine | EGFR | -8.9 |
| MAPK8 | -8.5 | |
| JAK2 | -8.2 | |
| IKBKB | -7.8 | |
| Nornuciferine | EGFR | -9.1 |
| MAPK8 | -8.7 | |
| JAK2 | -8.3 | |
| IKBKB | -8.0 | |
| Roemerine | EGFR | -9.5 |
| MAPK8 | -9.0 | |
| JAK2 | -8.8 |
Data from a study on nuciferine, nornuciferine, and roemerine. innovareacademics.in
These computational predictions, when correlated with experimental biological data, are invaluable for building robust SAR models. They can help identify the key structural features of the aporphine scaffold responsible for a specific biological activity. For example, the nature and position of substituents on the aromatic rings and the stereochemistry of the molecule can be systematically varied in silico to predict their effect on binding affinity and activity. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
Pre Clinical in Vitro and in Vivo Pharmacological Evaluation of Aporeine Hydrochloride
Development and Utilization of Advanced In Vitro Biological Models
The in vitro evaluation of a compound like Aporeine (B129748) hydrochloride is a critical first step in preclinical assessment. These models allow for the controlled study of a drug's effects at the cellular and tissue level, providing insights into its potential efficacy and mechanism of action before advancing to more complex living systems.
Cell-Based Assay Systems for Efficacy and Mechanistic Studies
Cell-based assays are fundamental tools in drug discovery for screening compounds and elucidating their biological activities. nih.gov These assays utilize living cells to assess a compound's effects on cellular processes, such as viability, proliferation, and specific signaling pathways. nih.govnih.gov For a compound like Aporeine hydrochloride, a variety of cancer cell lines would typically be employed to evaluate its potential anticancer properties. nih.gov The 50% inhibitory concentration (IC₅₀), which is the concentration of a drug that inhibits a specific biological or biochemical function by 50%, is a key metric derived from these assays. nih.gov
Commonly used methods include the MTT assay, which measures changes in cell viability. nih.govmdpi.com Such assays can provide initial data on the cytotoxic or cytostatic effects of a compound across a panel of human cancer cell lines. nih.govnih.gov Mechanistic studies might follow, using techniques like flow cytometry to analyze the cell cycle or detect apoptosis, thereby providing clues as to how the compound exerts its effects.
Table 1: Representative Cell-Based Assays for Pharmacological Evaluation
| Assay Type | Purpose | Example Cell Lines | Key Endpoint |
| Cytotoxicity/Viability | To determine the concentration at which a compound inhibits cell growth. | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | IC₅₀ value |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Jurkat (Leukemia), HCT-116 (Colon) | Caspase activation, Annexin V staining |
| Cell Cycle Analysis | To investigate the effect of the compound on cell cycle progression. | HeLa (Cervical), PC-3 (Prostate) | Percentage of cells in G1, S, G2/M phases |
| Anti-Infective Assay | To quantify the effect on the growth and infectivity of pathogens. criver.com | Vero E6 (for viruses), various bacterial strains | EC₅₀, MIC, MBC |
Membrane Permeability and Cellular Uptake Studies in In Vitro Systems
For a drug to be effective, particularly when administered orally, it must be able to cross biological membranes to reach its target. In vitro models are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
The Caco-2 cell permeability assay is a widely used model that mimics the human intestinal epithelium. researchgate.netnih.gov Caco-2 cells, when grown as a monolayer, form tight junctions and express transporter proteins similar to those found in the small intestine. researchgate.netnih.gov This assay is used to determine the apparent permeability coefficient (Papp) of a compound, which helps predict its potential for oral absorption. researchgate.net
Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane. creative-bioarray.comwikipedia.org This high-throughput method is useful in early drug discovery to rank compounds based on their passive permeability. creative-bioarray.com
Cellular uptake studies investigate the mechanisms by which a compound enters cells. These studies often use pharmacological inhibitors of specific endocytic pathways (e.g., clathrin-mediated, caveolin-mediated) to determine the routes of entry. plos.orgnih.gov Understanding how Aporeine hydrochloride is taken up by cells is crucial for interpreting its biological activity and optimizing its delivery.
Application of Diverse In Vivo Pre-clinical Animal Models
Following promising in vitro results, preclinical evaluation moves to in vivo animal models to assess a compound's efficacy and behavior within a whole, living organism. These studies are critical for understanding the complex interactions between the drug and the body that cannot be modeled in vitro.
Rodent Models for Anti-infective and Anticancer Efficacy Assessment
Rodent models, primarily mice and rats, are the most commonly used systems for in vivo preclinical efficacy testing due to their genetic similarity to humans, cost-effectiveness, and ease of handling. researchgate.net
In oncology research, human tumor xenograft models are frequently used. nih.gov These involve transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice. nih.gov These models are invaluable for evaluating the ability of a compound like Aporeine hydrochloride to inhibit tumor growth in a living system. nih.gov Efficacy is typically assessed by measuring tumor volume over time and comparing treated groups to a control group.
Table 2: Common Rodent Models in Preclinical Research
| Model Type | Description | Application | Primary Outcome |
| Subcutaneous Xenograft | Human tumor cells are injected under the skin of an immunodeficient mouse. | Initial anticancer efficacy screening. | Tumor growth inhibition (TGI). |
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in the mouse. | To study tumor growth in a more clinically relevant microenvironment. | Tumor growth, metastasis. |
| Patient-Derived Xenograft (PDX) | A patient's tumor tissue is directly implanted into an immunodeficient mouse. | To evaluate efficacy in a model that closely mirrors the patient's tumor. | Response rate, biomarker analysis. |
| Infection Models | Animals are infected with a specific pathogen (bacteria, virus). | To assess the efficacy of anti-infective agents. | Reduction in pathogen load, survival rate. |
Non-Rodent Animal Models for Translational Research
While rodent models are foundational, non-rodent species are often used in later stages of preclinical development to provide additional data on safety and efficacy before moving to human trials. nih.gov The choice of species depends on which animal model most closely mimics human physiology for the disease and drug metabolism . altasciences.com
Species such as dogs, rabbits, and miniature swine may be used in toxicology studies. nih.govaltasciences.com For specific research areas, other models are gaining prominence. The zebrafish (Danio rerio), for example, is increasingly used as a non-rodent model in drug discovery. nih.gov Its rapid development, transparent embryos, and genetic tractability make it suitable for high-throughput screening of compounds for efficacy and toxicity. nih.govyoutube.com Zebrafish models have been developed for various conditions, including neurological diseases and to assess toxicity, offering a valuable bridge between in vitro assays and mammalian models. nih.govbiorxiv.org
Pharmacodynamic Biomarker Identification and Validation in In Vivo Systems
Comprehensive searches of peer-reviewed scientific literature and preclinical research databases did not yield specific studies identifying or validating pharmacodynamic biomarkers for Aporeine hydrochloride in in vivo systems. The available body of research on Aporeine and its hydrochloride salt has primarily focused on its synthesis, chemical properties, and preliminary pharmacological activities in broader contexts.
Pharmacodynamic biomarkers are crucial for drug development as they provide measurable indicators of a pharmacological response to a drug. The identification process typically involves a deep understanding of the compound's mechanism of action, followed by the selection of a biological marker that is modulated by the drug's activity. This is then followed by validation in animal models to ensure that changes in the biomarker correlate with the drug's therapeutic or toxic effects.
For Aporeine hydrochloride, this would necessitate in vivo studies designed to:
Elucidate its precise molecular targets and signaling pathways.
Identify downstream biological changes that can be quantitatively measured (e.g., changes in the levels of specific enzymes, proteins, or signaling molecules).
Establish a dose-response relationship between Aporeine hydrochloride and the identified biomarker.
Correlate biomarker modulation with the observed physiological or behavioral effects of the compound in animal models.
Without such dedicated preclinical studies, any discussion of specific pharmacodynamic biomarkers for Aporeine hydrochloride would be speculative. Future research in this area is required to identify and validate relevant biomarkers to facilitate further development of this compound.
Quantitative Linking of In Vitro and In Vivo Data
A thorough review of the existing scientific literature reveals a lack of published studies that provide a quantitative correlation between the in vitro activity and in vivo pharmacokinetic and pharmacodynamic data for Aporeine hydrochloride. Establishing an in vitro-in vivo correlation (IVIVC) is a critical step in modern drug development, as it can predict the in vivo behavior of a drug from its in vitro dissolution and permeability data.
The development of a robust IVIVC for Aporeine hydrochloride would require a systematic research program involving:
In Vitro Characterization: Comprehensive studies to determine the dissolution profile of various formulations of Aporeine hydrochloride under different conditions, as well as its permeability across biological membranes (e.g., using Caco-2 cell monolayers).
In Vivo Pharmacokinetic Studies: Detailed pharmacokinetic profiling in relevant animal models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). This would involve measuring the plasma concentration of Aporeine hydrochloride over time after administration.
Mathematical Modeling: The application of mathematical models to establish a predictive relationship between the in vitro data (e.g., dissolution rate) and the in vivo data (e.g., plasma concentration-time profile).
As no such data is currently available in the public domain, it is not possible to construct a data table or provide a detailed analysis of the quantitative link between the in vitro and in vivo properties of Aporeine hydrochloride. Further preclinical research is necessary to generate the required data to establish a meaningful IVIVC for this compound.
Analytical Methodologies for Aporeine Hydrochloride Research
Advanced Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are central to the quantitative analysis of Aporeine (B129748) hydrochloride, enabling its separation from complex matrices and precise measurement. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool, complemented by Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for specific applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications
HPLC is a cornerstone technique for the quantitative determination of aporphine (B1220529) alkaloids like Aporeine hydrochloride due to its high resolution, sensitivity, and reproducibility. nih.govmdpi.com The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and reliable quantification.
Method Development: A typical approach for analyzing aporphine alkaloids involves reversed-phase HPLC (RP-HPLC). ucl.ac.bemdpi.com Method development focuses on selecting an appropriate stationary phase, mobile phase composition, and detector settings.
Stationary Phase: A C18 or an alternative like an RP-select B (5 µm) column is often employed for the separation of these alkaloids. ucl.ac.beresearchgate.net
Mobile Phase: The mobile phase composition is critical for achieving good resolution. A common strategy uses a gradient elution with a mixture of an aqueous buffer and an organic solvent. For instance, a mobile phase could consist of water containing 10 mM ammonium (B1175870) acetate (B1210297) adjusted to an acidic pH (e.g., pH 3 with acetic acid) and acetonitrile. ucl.ac.beresearchgate.netnih.gov The gradient program is then optimized to ensure a good separation of the target analyte from other related compounds or impurities. ucl.ac.be
Detection: A Diode Array Detector (DAD) or a standard UV detector is frequently used. The detection wavelength is selected based on the UV absorbance maximum of the analyte; for aporphine alkaloids, wavelengths around 270 nm or 307 nm have been found to be effective. ucl.ac.bemdpi.com A flow rate compatible with both UV and subsequent mass spectrometry (MS) detection, such as 0.7 mL/min, is often selected to allow for hyphenated techniques. ucl.ac.beresearchgate.net
Method Validation: Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. amsbiopharma.comeuropa.euich.org Validation confirms that the method is reliable, reproducible, and accurate for the quantitative analysis of Aporeine hydrochloride. amsbiopharma.com The key validation parameters are outlined in the table below.
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. amsbiopharma.com | The analyte peak should be well-resolved from other peaks and peak purity analysis (e.g., using a DAD) should confirm homogeneity. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org A minimum of five concentrations is typically recommended. europa.eu | A linear relationship is assessed via the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. nih.gov |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu | Defined by the linearity studies and appropriate for the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. amsbiopharma.com | Recovery is typically expected to be within 80-120% for alkaloid quantification. nih.gov For assays of a drug substance, it is often much tighter, e.g., 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). amsbiopharma.comresearchgate.net | The Relative Standard Deviation (%RSD) should be low, typically <2% for the assay of a drug substance. amsbiopharma.com For impurities, it can be higher, up to 15-20%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com | Determined based on signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com | Determined based on signal-to-noise ratio (commonly 10:1) or from the standard deviation of the response and the slope of the calibration curve. For aporphine alkaloids, LOQs in the range of 1.6 to 17.2 ng/mL have been reported using highly sensitive methods. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). ich.org | The method should consistently meet system suitability requirements despite minor variations in parameters. |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Aporeine Research
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While many alkaloids, including Aporeine, are not inherently volatile, GC analysis can be performed following a derivatization step. researchgate.netnih.gov Silylation is a common derivatization technique used for aporphine and related alkaloids to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net The use of a robust stationary phase, such as a 5% phenyl polymethylsiloxane fused-silica capillary column, is common for the separation of these compounds. nih.gov GC provides high separation efficiency and, when coupled with a mass spectrometer (GC-MS), becomes a powerful tool for identification. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis and separation of alkaloids. sigmaaldrich.comlibretexts.orgrroij.com It is often used for initial screening, monitoring reaction progress, or checking the purity of fractions during isolation processes. libretexts.orgrroij.com
In TLC, the separation is based on the differential affinities of the compounds for the stationary and mobile phases. sigmaaldrich.comkhanacademy.org
Stationary Phase: Typically, a silica (B1680970) gel or alumina (B75360) plate is used. sigmaaldrich.com
Mobile Phase: A mixture of solvents is chosen to achieve separation. For alkaloids, solvent systems often consist of a combination like toluene, ethyl acetate, and formic acid. researchgate.net
Detection: After development, the separated spots can be visualized under UV light (if the compounds are UV-active) or by spraying with a visualizing reagent, such as Dragendorff's reagent, which is commonly used for detecting alkaloids. sigmaaldrich.com
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to characterize the components. libretexts.org While primarily a qualitative tool, TLC can be made quantitative through the use of a densitometer, which measures the intensity of the separated spots. researchgate.net
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of Aporeine hydrochloride. They provide information on both the chromatographic behavior and the structural properties of the analyte in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Profiling
LC-MS combines the high separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for identifying and profiling aporphine alkaloids in complex mixtures. ucl.ac.benih.gov An ultra-high-performance liquid chromatography (UHPLC) system coupled with a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, provides high selectivity and efficiency for detecting and identifying alkaloids. nih.gov
The mobile phase is chosen to be compatible with the ionization source, typically Electrospray Ionization (ESI), which is well-suited for polar and thermally labile molecules like alkaloids. ucl.ac.be Ammonium acetate buffer is a common choice as it is volatile and compatible with ESI-MS. ucl.ac.benih.gov
In a typical LC-MS/MS experiment, the mass spectrometer is operated to acquire data in both full scan and tandem MS (MS/MS) modes. nih.govnih.gov
Full Scan MS: Provides the accurate mass of the molecular ion ([M+H]⁺ in positive ion mode), which can be used to determine the elemental composition. nih.gov
Tandem MS (MS/MS): The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, allowing for the unambiguous identification of the compound by comparison with reference spectra or through structural elucidation. nih.govnih.gov This approach has been used to identify dozens of aporphine alkaloids in plant extracts. nih.gov
| Technique | Instrumentation | Application | Key Findings/Capabilities |
|---|---|---|---|
| HPLC-UV-MS | HPLC with UV and ESI-MS detectors | Separation and quantification of major aporphines in plant extracts. ucl.ac.beresearchgate.net | Allows for both UV-based quantification and MS-based structural confirmation in a single run. ucl.ac.be |
| UHPLC-Q-Exactive Orbitrap MS | UHPLC coupled to a high-resolution Orbitrap mass spectrometer | Systematic identification and characterization of aporphine alkaloids in complex mixtures. nih.gov | Provides highly accurate mass measurements (<5 ppm error) for elemental composition determination and detailed fragmentation patterns for structural elucidation. nih.gov Putatively identified 70 aporphine alkaloids in one study. nih.gov |
| HPLC-MS/MS | HPLC coupled to a triple-quadrupole mass spectrometer | Highly sensitive and selective quantification of specific alkaloids using Multiple Reaction Monitoring (MRM). nih.govnih.gov | Achieves very low limits of detection (LODs) and quantification (LOQs), often in the low ng/mL range. nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities
GC-MS is a primary technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comnih.gov In the context of Aporeine hydrochloride research, it is particularly useful for identifying volatile impurities that may be present from the synthesis or degradation processes, as well as for analyzing volatile metabolites in biological studies. nih.govmdpi.com
As with standalone GC, a derivatization step is often necessary for non-volatile compounds like Aporeine to make them suitable for analysis. nih.gov The mass spectrometer detector provides detailed structural information based on the fragmentation patterns of the analytes upon electron ionization (EI). nih.gov These fragmentation patterns are highly reproducible and can be compared against spectral libraries (e.g., NIST) for confident identification of impurities or metabolites. nih.govmdpi.com
Atmospheric Pressure Gas Chromatography (APGC) coupled with mass spectrometry is an emerging alternative that uses a softer ionization technique. springernature.com This reduces fragmentation, preserves the molecular ion, and allows for accurate mass measurements, which is particularly useful for identifying unknown compounds where library spectra are not available. springernature.com
Spectroscopic and Other Instrumental Methods for Structural Confirmation and Purity Assessment
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are required for the definitive structural elucidation and confirmation of Aporeine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the structure of organic molecules. unl.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete chemical structure. mdpi.comnih.gov
1D NMR: ¹H NMR provides information about the number and environment of protons, while ¹³C NMR shows the number and type of carbon atoms. unl.edu
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal the spatial proximity of atoms, which is crucial for determining the relative stereochemistry. ipb.pt
For hydrochloride salts, solid-state ³⁵Cl NMR spectroscopy can also be a valuable tool, as it is highly sensitive to the local chemical environment of the chloride ion and can be used to distinguish between different polymorphic forms. nih.govsemanticscholar.org
Purity Assessment: The purity of a reference standard of Aporeine hydrochloride can be determined using a mass balance approach, which involves quantifying all impurities and subtracting their total from 100%. nih.govnih.gov This requires a combination of analytical techniques:
HPLC-UV: To quantify structurally related impurities. nih.gov
Headspace GC-MS: To quantify residual organic solvents. nih.govnih.gov
Karl Fischer Titration: To determine the water content. nih.govnih.gov
Thermogravimetric Analysis (TGA): To measure the content of non-volatile inorganic impurities. nih.govnih.gov
Quantitative NMR (qNMR) can also be used as a direct method for purity determination by integrating the signal of the analyte against that of a certified internal standard of known purity. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules like aporeine hydrochloride. mdpi.comuobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can map out the complete carbon-hydrogen framework of the molecule.
In a typical analysis of an aporphine alkaloid, ¹H NMR spectroscopy provides critical information about the chemical environment of each proton. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between adjacent protons. For aporeine hydrochloride, specific proton signals would correspond to the aromatic protons on its fused ring system, the methoxy (B1213986) group protons, and the protons on the chiral center and other parts of the heterocyclic ring.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. uobasrah.edu.iq This allows for a direct count of the carbon atoms and gives insight into their hybridization and electronic environment (e.g., distinguishing between aromatic, aliphatic, and methoxy carbons).
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms.
COSY experiments identify protons that are coupled to each other, helping to piece together spin systems within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra reveal long-range correlations (typically over two to three bonds) between protons and carbons, which is crucial for connecting different fragments of the molecular structure and establishing the positions of substituents on the aromatic rings.
Hypothetical ¹H NMR Data for Aporeine Moiety
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~6.8 | s | - |
| H-2 | ~7.2 | d | 8.0 |
| H-3 | ~7.1 | d | 8.0 |
| H-8 | ~6.9 | s | - |
| H-9 | ~7.0 | s | - |
| OCH₃ | ~3.9 | s | - |
Hypothetical ¹³C NMR Data for Aporeine Moiety
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~110 |
| C-2 | ~125 |
| C-3 | ~128 |
| C-3a | ~127 |
| C-4 | ~50 |
| C-5 | ~60 |
| C-6a | ~55 |
| C-7 | ~30 |
| C-7a | ~130 |
| C-8 | ~115 |
| C-9 | ~112 |
| C-10 | ~145 |
| C-11 | ~148 |
| C-11a | ~120 |
| OCH₃ | ~56 |
Note: The data in these tables is illustrative for an aporphine-type structure and not the experimentally recorded data for aporeine hydrochloride.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. technologynetworks.com This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light, such as aromatic rings and other conjugated systems. azooptics.com The UV spectrum of aporphine alkaloids is characteristic of their extended aromatic system.
The spectrum typically displays several absorption bands, with the position and intensity of the absorption maxima (λmax) being indicative of the specific substitution pattern on the aromatic rings. researchgate.net For aporphine alkaloids, characteristic absorption bands are generally observed in the regions of 220-230 nm, 280 nm, and 300-310 nm. researchgate.netacs.org The exact λmax values and their molar absorptivity (ε) provide a valuable fingerprint for the compound. The absorption is due to π→π* electronic transitions within the aromatic system. The protonation state of the nitrogen atom can also influence the UV spectrum, meaning the spectrum of aporeine hydrochloride may differ slightly depending on the pH of the solvent. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different bonds.
For aporeine hydrochloride, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key structural features:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the methyl and methylene (B1212753) groups.
C=C stretching: Aromatic ring vibrations usually appear in the 1450-1600 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong absorption band, typically in the 1200-1260 cm⁻¹ region.
N-H stretching: As a hydrochloride salt, the tertiary amine is protonated, giving rise to an N⁺-H bond. This would result in a broad absorption band in the 2200-3000 cm⁻¹ region.
The combination of these spectroscopic methods provides a robust framework for the unequivocal identification and structural verification of aporeine hydrochloride in a research setting.
Future Perspectives and Emerging Avenues in Aporeine Hydrochloride Research
Exploration of Novel Therapeutic Indications and Applications
Aporeine (B129748) belongs to the aporphine (B1220529) alkaloids, the second largest group of isoquinoline (B145761) alkaloids, which are known for a wide spectrum of biological activities. wikipedia.orgtaylorandfrancis.com This diverse pharmacological profile suggests that the therapeutic applications of aporeine hydrochloride may extend far beyond its currently understood effects. Aporphine alkaloids as a class have demonstrated a variety of promising biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. taylorandfrancis.comresearchgate.netnih.gov
Research into related aporphine alkaloids has revealed significant potential in treating complex diseases. For instance, various compounds in this class have shown potent anticancer effects on multiple cancer types by interfering with critical cellular pathways. nih.govresearchgate.netnih.gov They have been found to inhibit cancer cell proliferation, perturb the cell cycle, and induce programmed cell death (apoptosis). nih.gov Furthermore, studies have highlighted the potential of aporphine alkaloids in managing metabolic syndrome and its associated conditions, such as type 2 diabetes, hypertension, and cardiovascular disease. nih.govnih.gov Given the structural similarities and shared biochemical pathways, a key future direction for aporeine hydrochloride research is the systematic investigation into these areas.
Future research could focus on screening aporeine hydrochloride against a wide array of cancer cell lines and exploring its mechanisms in viral and microbial infections. wikipedia.orgtaylorandfrancis.com Its potential as an anti-inflammatory agent also warrants deeper investigation, which could lead to applications in chronic inflammatory diseases.
Table 1: Potential Therapeutic Indications for Aporeine Hydrochloride Based on Aporphine Alkaloid Research
| Therapeutic Area | Potential Application of Aporeine Hydrochloride | Underlying Activities of Aporphine Alkaloids |
|---|---|---|
| Oncology | Treatment of various cancers (e.g., lung, liver, breast) | Anticancer, cytotoxic, induction of apoptosis, cell cycle arrest researchgate.netnih.gov |
| Infectious Diseases | Development of new antiviral and antimicrobial agents | Antiviral, antibacterial, antifungal properties taylorandfrancis.comresearchgate.net |
| Inflammatory Disorders | Management of chronic inflammatory conditions | Anti-inflammatory effects researchgate.net |
| Metabolic Syndrome | Treatment of diabetes, obesity, and cardiovascular complications | Anti-diabetic, anti-obesity, anti-hyperlipidemic activities nih.govnih.gov |
| Neurological Disorders | Potential treatment for neurodegenerative diseases like Parkinson's | Dopaminergic, serotonergic, and antioxidant activities researchgate.netnih.gov |
Application of Systems Biology and Artificial Intelligence in Drug Discovery for Aporeine
The traditional "one-target, one-drug" approach to drug discovery is often insufficient for understanding the complex interactions of natural products like aporeine, which may act on multiple biological targets. frontiersin.org Systems biology, which takes a holistic view of biological systems, offers a powerful framework to unravel the intricate mechanisms of action of aporeine hydrochloride. researchgate.netslideshare.net By integrating diverse data from genomics, proteomics, and metabolomics, systems biology can help construct comprehensive network models of how aporeine affects cellular pathways, leading to the identification of novel targets and biomarkers. researchgate.netencyclopedia.pub
Key applications of AI in aporeine research include:
Target Identification and Validation: AI algorithms can screen large biological databases to predict the protein targets of aporeine, helping to elucidate its mechanism of action. nih.govnih.gov
Bioactivity Prediction: By analyzing its chemical structure, ML models can predict the pharmacological properties and potential therapeutic uses of aporeine, prioritizing the most promising avenues for experimental validation. cas.orgfnasjournals.comnih.gov
De Novo Design: Generative AI models can design novel derivatives of aporeine with potentially enhanced efficacy, better selectivity, and reduced toxicity. nih.gov
Predicting ADMET Properties: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of aporeine and its analogues, identifying potential liabilities early in the development process. nih.govnih.gov
By combining systems biology with AI, researchers can move beyond reductionist approaches to build predictive models of aporeine's biological effects, ultimately facilitating a more rational and efficient drug development process. nih.govnih.gov
Advanced Drug Delivery Systems for Enhanced Pre-clinical Efficacy
A significant challenge in the clinical translation of many natural alkaloids, including potentially aporeine hydrochloride, is their suboptimal pharmacokinetic properties, such as poor solubility and low bioavailability. nih.govtandfonline.com Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations and enhance the therapeutic efficacy of aporeine. tandfonline.com These systems can protect the compound from degradation, improve its solubility, and enable targeted and sustained release at the site of action. nih.govresearchgate.net
Emerging DDS technologies that could be applied to aporeine hydrochloride include:
Nanoparticles: Encapsulating aporeine in nanoparticles (e.g., lipid-based or polymeric nanoparticles) can improve its bioavailability, prolong its circulation time, and allow for passive or active targeting to diseased tissues like tumors. encyclopedia.pubnih.govijisrt.com Nanoparticle formulations have been shown to enhance the efficacy and reduce the toxicity of other anticancer alkaloids. encyclopedia.pub
Liposomes: These vesicular carriers are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. researchgate.net Liposomal formulations can enhance the stability of aporeine and facilitate its delivery across biological barriers. researchgate.netnih.gov For other alkaloids, liposomal delivery has been shown to prolong residence time in systemic circulation. researchgate.net
Hydrogels: Hydrogels are three-dimensional polymer networks that can hold large amounts of water and are highly biocompatible. acs.orgmdpi.com An aporeine-loaded hydrogel could be designed for sustained, localized delivery, which would be particularly advantageous for applications like topical treatments or direct administration to a surgical site. acs.orgnih.govsemanticscholar.org
The development of these advanced formulations will be a critical step in improving the preclinical performance of aporeine hydrochloride and paving the way for successful clinical evaluation. tandfonline.comresearchgate.net
Table 2: Advanced Drug Delivery Systems for Aporeine Hydrochloride
| Delivery System | Description | Potential Advantages for Aporeine Hydrochloride |
|---|---|---|
| Nanoparticles | Microscopic particles (e.g., solid lipid nanoparticles, polymeric nanoparticles) that can encapsulate drugs. nih.gov | Improved solubility and bioavailability, prolonged circulation, targeted delivery to specific tissues. encyclopedia.pubnih.gov |
| Liposomes | Spherical vesicles composed of a lipid bilayer that can carry therapeutic agents. researchgate.net | Enhanced drug stability, ability to carry different types of molecules, improved penetration of biological barriers. researchgate.netnih.gov |
| Hydrogels | Water-swellable polymer networks capable of sustained drug release. acs.orgacs.org | Biocompatibility, sustained and localized release, potential for injectable formulations. mdpi.comsemanticscholar.org |
Interdisciplinary Approaches and Collaborative Research Initiatives
The multifaceted nature of natural product drug discovery necessitates a highly interdisciplinary and collaborative approach. frontiersin.orgactascientific.com Advancing aporeine hydrochloride research from basic discovery to a potential therapeutic agent requires the integration of expertise from diverse scientific fields. uni-saarland.de
Effective research on aporeine will depend on the synergy between:
Ethnopharmacology and Ethnobotany: The study of traditional medicine can provide crucial initial leads on the biological activities of plants containing aporeine and related alkaloids. nih.govnih.govlehigh.edu
Phytochemistry: Experts in this field are essential for the isolation, purification, and structural elucidation of aporeine from natural sources.
Pharmacology and Molecular Biology: These disciplines are central to evaluating the biological activity of aporeine, identifying its molecular targets, and understanding its mechanism of action. frontiersin.org
Medicinal and Synthetic Chemistry: Chemists can develop methods for the total synthesis of aporeine and create novel analogues with improved pharmacological properties.
Pharmaceutical Sciences: Expertise in formulation and drug delivery is crucial for developing effective delivery systems to enhance the compound's efficacy and clinical potential. acs.org
Computational Biology and Bioinformatics: These fields provide the tools for systems biology and AI-driven approaches to analyze complex data and guide experimental research. uni-saarland.de
Fostering international and cross-institutional collaborations can create a network of shared knowledge and resources. ethnopharmacology.orgtamu.edu Such initiatives can accelerate progress by bringing together complementary skills and technologies, facilitating a more comprehensive and efficient investigation into the therapeutic promise of aporeine hydrochloride. illinois.eduuepa.br
Q & A
Q. What analytical techniques are recommended for quantifying Aporeine hydrochloride in pharmaceutical formulations?
Answer: High-performance liquid chromatography (HPLC) is the gold standard for quantification. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase combining phosphate buffer and methanol (e.g., 70:30 ratio). Validate the method by assessing linearity (e.g., 1–10 µg/mL range), recovery rates (target: 98–102%), and precision (RSD <2%). UV detection at 200–210 nm is typical for hydrochloride salts. Cross-validate with mass spectrometry (LC-MS) for metabolite identification .
Q. How should researchers ensure the stability of Aporeine hydrochloride during long-term experimental storage?
Answer: Store lyophilized Aporeine hydrochloride at –20°C in airtight, light-protected containers. For solution stability, use inert buffers (e.g., PBS at pH 7.4) and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via HPLC. Include stabilizers like antioxidants (e.g., 0.01% BHT) if thermal or oxidative degradation is observed .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing Aporeine hydrochloride’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?
Answer:
- Sampling Schedule: Collect plasma/tissue samples at nonlinear intervals (e.g., 5 min, 15 min, 1 h, 4 h post-dose) to capture distribution phases.
- Dose Selection: Use a factorial design (e.g., 3×3 dose-response matrix) to identify saturation thresholds .
- PK-PD Modeling: Apply compartmental models (e.g., non-linear mixed-effects modeling) to correlate plasma concentrations with biomarker responses (e.g., receptor occupancy). Validate with Akaike Information Criterion (AIC) comparisons .
Q. How can contradictory in vitro and in vivo data on Aporeine hydrochloride’s metabolite activity be reconciled methodologically?
Answer:
- Metabolite Profiling: Use hepatocyte incubation (in vitro) and plasma/tissue sampling (in vivo) to compare metabolite formation rates. Adjust for protein binding differences (e.g., ultrafiltration assays) .
- Cross-Species Validation: Test metabolites in humanized liver mouse models to bridge interspecies gaps.
- Data Normalization: Apply scaling factors (e.g., microsomal intrinsic clearance) to align in vitro half-lives with in vivo observations .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for resolving batch-to-batch variability in Aporeine hydrochloride’s bioactivity assays?
Answer:
- ANOVA with Post Hoc Tests: Identify outlier batches using Tukey’s HSD test (α=0.05).
- Multivariate Analysis: Apply principal component analysis (PCA) to raw data (e.g., HPLC peak areas, bioassay IC50 values) to isolate variability sources (e.g., impurity profiles) .
- Quality Control (QC) Limits: Establish ±3σ control limits for critical parameters (e.g., potency, purity) using historical batch data .
Q. How should researchers address discrepancies in Aporeine hydrochloride’s solubility data across different solvent systems?
Answer:
- Solvent Screening: Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and logP-adjusted solvents (e.g., DMSO-water gradients).
- Thermodynamic Modeling: Use the Hansen Solubility Parameters (HSP) to predict miscibility gaps.
- Validation: Cross-check with saturation shake-flask method and nephelometry for low-solubility cases .
Safety & Compliance
Q. What safety protocols are mandatory for handling Aporeine hydrochloride in aerosolized form?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
